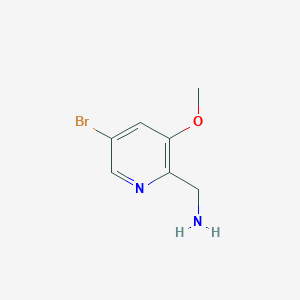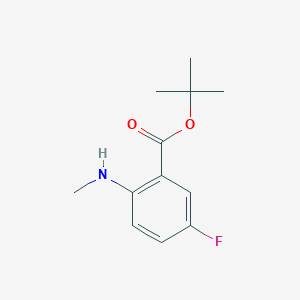![molecular formula C20H14F3N3O4S B2552862 N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941985-12-2](/img/structure/B2552862.png)
N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazole, a heterocyclic compound that has been extensively studied for its potential in various pharmacological applications. The structure of the compound suggests that it may have been designed to target specific biological pathways, possibly related to allergy or microbial infections, as indicated by the research on similar thiazole derivatives.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to produce aminothiazoles. These intermediates can then be further reacted to produce the desired thiazole derivatives, such as the oxamates described in the first paper . This method could potentially be adapted to synthesize the compound by incorporating the appropriate substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to modulate the compound's biological activity. The presence of a trifluoromethyl group, as in the compound of interest, is known to influence the electronic properties of the molecule and can enhance its biological activity or pharmacokinetic properties .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including hydrolysis, which can enhance their biological activity . The specific reactions that the compound might undergo would depend on its precise chemical structure and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the thiazole ring and the overall molecular structure. For instance, the introduction of a trifluoromethyl group could affect the lipophilicity of the compound, potentially improving its ability to cross biological membranes .
Relevant Case Studies
While the papers provided do not discuss the specific compound , they do provide insights into the biological activities of related thiazole derivatives. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives have shown potent antiallergy activity , and other thiazole derivatives have demonstrated antimicrobial properties . These studies suggest that the compound may also possess similar biological activities, which could be explored in future research.
Applications De Recherche Scientifique
Antibacterial Agents
A study conducted by Palkar et al. (2017) focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, showcasing novel classes of promising antibacterial agents. These compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as effective antibacterial substances Palkar et al., 2017.
Antimicrobial and Antifungal Agents
Research by Padalkar et al. (2014) on benzimidazole, benzoxazole, and benzothiazole derivatives revealed their antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger. This indicates the potential use of these compounds in combating a range of microbial infections Padalkar et al., 2014.
Anticancer Agents
A study by Ravinaik et al. (2021) evaluated N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. The compounds tested showed moderate to excellent efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers, suggesting their promise as potential anticancer agents Ravinaik et al., 2021.
HDAC Inhibitors and Antitumor Agents
A series of hydroxamic acids bearing 2-benzamidooxazole/thiazole was designed and synthesized, showing good cytotoxicity against human cancer cell lines and comparable inhibition of HDACs. These findings underscore the potential of these compounds in cancer treatment and as HDAC inhibitors, offering a foundation for the development of more potent antitumor agents Anh et al., 2020.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds could serve as a basis for the development of new therapeutic agents aimed at treating inflammation and pain Abu‐Hashem et al., 2020.
GyrB Inhibitors Against Mycobacterium Tuberculosis
Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing compounds with significant activity in various assays. This indicates their potential as new therapeutic agents against tuberculosis Jeankumar et al., 2013.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4S/c21-20(22,23)12-2-4-13(5-3-12)24-17(27)8-14-9-31-19(25-14)26-18(28)11-1-6-15-16(7-11)30-10-29-15/h1-7,9H,8,10H2,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPIZHIQDAWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2552789.png)
![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552790.png)

![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2552792.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)

![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)
![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)


